molecular formula C14H13ClN2O B7513236 N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide

N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide

Cat. No. B7513236
M. Wt: 260.72 g/mol
InChI Key: FCCAONNWUUTAPN-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide, commonly known as Cmpd 12, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), an enzyme that plays a crucial role in the unfolded protein response (UPR) pathway. The UPR pathway is an essential cellular mechanism that helps to maintain protein homeostasis in the endoplasmic reticulum (ER).

Mechanism of Action

Cmpd 12 exerts its pharmacological effects by inhibiting the activity of N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide, an enzyme that plays a crucial role in the UPR pathway. The UPR pathway is activated in response to ER stress, which occurs when there is an accumulation of misfolded or unfolded proteins in the ER. N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which attenuates protein translation and reduces ER protein load. However, prolonged N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide activation can lead to cell death. Cmpd 12 inhibits N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide activity, leading to the suppression of the UPR pathway and the induction of cell death in cancer cells.
Biochemical and Physiological Effects
Cmpd 12 has been shown to have several biochemical and physiological effects. In cancer cells, Cmpd 12 induces ER stress and apoptosis, leading to cell death. Additionally, Cmpd 12 has been found to inhibit tumor growth and metastasis in animal models of cancer. In neurodegenerative diseases, Cmpd 12 has been shown to have neuroprotective effects by reducing ER stress and oxidative stress.

Advantages and Limitations for Lab Experiments

Cmpd 12 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide, making it a useful tool for studying the UPR pathway. Additionally, Cmpd 12 has been extensively studied in various cancer cell lines and animal models, making it a well-characterized compound. However, there are some limitations to using Cmpd 12 in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, Cmpd 12 has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Cmpd 12. One potential application is in the development of novel cancer therapies. Cmpd 12 has been shown to have potent anti-tumor activity in various cancer cell lines, and its ability to enhance the efficacy of chemotherapy drugs makes it a promising candidate for combination therapy. Additionally, further studies are needed to determine the potential of Cmpd 12 in the treatment of neurodegenerative diseases. Finally, the development of more potent and selective N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide inhibitors could lead to the discovery of novel therapeutic targets for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of Cmpd 12 involves a series of chemical reactions that start with the reaction of 3-chlorobenzyl chloride with 4-methylpyridine to form 3-chlorobenzyl-4-methylpyridine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

Cmpd 12 has been extensively studied in the field of scientific research for its potential therapeutic applications. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, Cmpd 12 has been found to enhance the efficacy of chemotherapy drugs, such as doxorubicin and gemcitabine, in cancer cells. Furthermore, Cmpd 12 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-17(10-11-3-2-4-13(15)9-11)14(18)12-5-7-16-8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCAONNWUUTAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide

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